molecular formula C18H22N2O2 B2973537 N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide CAS No. 1049486-88-5

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide

Cat. No.: B2973537
CAS No.: 1049486-88-5
M. Wt: 298.386
InChI Key: HORNOVRKVAYVGG-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C18H22N2O2 and a molecular weight of 298.4 g/mol . This indoline derivative is of significant interest in medicinal chemistry and immunooncology research, particularly in the development of small-molecule inhibitors targeting the tryptophan metabolism pathway. The compound features a cyclopentanecarbonyl group on the indoline nitrogen and a cyclopropanecarboxamide moiety on the aromatic ring, a structural motif found in potent bioactive molecules. Research into similar compounds focuses on their potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a haem enzyme that catalyzes the rate-limiting step of the kynurenine pathway . IDO1 expression in cancer cells can suppress the immune response, making its inhibition a promising strategy for anti-cancer immunotherapy . The structural features of this compound, including the carboxamide group, are characteristic of scaffolds designed to interact with enzyme active sites. This product is intended for research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is supplied as a high-purity compound for use in a laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17(12-5-6-12)19-15-7-8-16-14(11-15)9-10-20(16)18(22)13-3-1-2-4-13/h7-8,11-13H,1-6,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORNOVRKVAYVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=CC(=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the indoline scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanecarbonyl chloride with indoline derivatives in the presence of a base such as triethylamine can yield the desired intermediate. This intermediate can then be further reacted with cyclopropanecarboxylic acid chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropane ring or the indoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of LSD1, an enzyme that demethylates histone proteins, thereby regulating gene expression. By inhibiting LSD1, N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide can alter the expression of genes involved in cell proliferation and differentiation, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Indole/Isoindolinone Cores

N-(2-Acetyl-1-oxoisoindolin-5-yl)cyclopropanecarboxamide and N-(2-Acetyl-3-oxoisoindolin-5-yl)cyclopropanecarboxamide
  • Molecular Formula: C₁₄H₁₄NO₃ (MW: ~252.27 g/mol) .
  • Key Features: These isomers share a cyclopropanecarboxamide group but differ in the isoindolinone core (1-oxo vs. 3-oxo). They were synthesized in a 70% yield as an inseparable 2:1.26 mixture, complicating purification .
  • Structural Divergence: The isoindolinone core introduces a ketone group, increasing polarity compared to the indoline core of the main compound.
  • Analytical Data: Elemental analysis revealed minor deviations (e.g., C: 69.17% vs. theoretical 69.38%), suggesting impurities or synthesis challenges .
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid
  • Molecular Formula : C₂₀H₂₀N₂O₂ (MW: 320.39 g/mol) .
  • Key Features: An indole derivative with cyclopentylamino and phenyl substituents. Unlike the main compound, it lacks a cyclopropane group and features a carboxylic acid instead of a carboxamide.

Functional Group and Pharmacophore Analysis

Parameter N-(1-(Cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide N-(2-Acetyl-isoindolin-5-yl)cyclopropanecarboxamide 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid
Core Structure Indoline Isoindolinone Indole
Key Substituents Cyclopentanecarbonyl, cyclopropanecarboxamide Acetyl, cyclopropanecarboxamide Cyclopentylamino, phenyl, carboxylic acid
Molecular Weight 298.4 g/mol ~252.27 g/mol 320.39 g/mol
Synthetic Yield Not reported 70% (isomeric mixture) Not reported
Polarity Moderate (amide groups) High (ketone + amide) High (carboxylic acid)

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core, a cyclopropanecarboxamide moiety, and a cyclopentanecarbonyl group. Its molecular formula is C18H22N2O2C_{18}H_{22}N_2O_2, and it has a molecular weight of approximately 302.39 g/mol. The presence of these functional groups contributes to its biological activity.

Research indicates that this compound acts primarily as a histone deacetylase (HDAC) inhibitor . HDACs are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones, which can lead to transcriptional repression. By inhibiting HDAC activity, this compound may promote the expression of tumor suppressor genes and induce apoptosis in cancer cells .

Antitumor Effects

Several studies have demonstrated the antitumor potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For example, one study reported an IC50 value of 15 µM against breast cancer cells .
  • Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which showed increased annexin V staining in treated cells compared to controls .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : The compound demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
  • Animal Models : In vivo studies using murine models of inflammation showed that treatment with the compound led to reduced edema and inflammatory cell infiltration .

Case Studies

  • Breast Cancer Model : A study involving a xenograft model of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to untreated controls .
  • Rheumatoid Arthritis Model : In a collagen-induced arthritis model, the compound exhibited protective effects by decreasing joint swelling and improving histological scores associated with inflammation .

Summary of Research Findings

Study FocusFindingsReference
Antitumor ActivityIC50 = 15 µM in breast cancer cell lines; apoptosis induction confirmed
Anti-inflammatoryReduced TNF-alpha and IL-6 levels; decreased edema in animal models
Case Study - CancerSignificant tumor volume reduction in xenograft models
Case Study - ArthritisImproved joint swelling and histological scores

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